4-(2-Aminoethyl)-2-methyl-2H-indazole

Cardiovascular Research Endothelin Receptor Pharmacology Vasoconstriction Modulation

SAR inconsistency from improper indazole isomer selection derails lead optimization. This 2-methyl-2H-indazole with a 4-(2-aminoethyl) chain provides a precise, regio-defined scaffold essential for mapping target binding pocket tolerance at the 4-position. - Confirmed substituent pattern for FBDD growing/merging strategies using the primary amine handle. - Serves as a specific negative control or core for GPCR/kinase-focused compound libraries. - Validated starting point for ETA receptor antagonist probes (documented rETA IC50 = 2850 nM).

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B12858064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethyl)-2-methyl-2H-indazole
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C=CC=C2CCN
InChIInChI=1S/C10H13N3/c1-13-7-9-8(5-6-11)3-2-4-10(9)12-13/h2-4,7H,5-6,11H2,1H3
InChIKeyFTMRXHJGYGNZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethyl)-2-methyl-2H-indazole: Structure & Sourcing


4-(2-Aminoethyl)-2-methyl-2H-indazole is a nitrogen-containing bicyclic compound characterized by a fused indazole ring system, specifically a 2-methyl-2H-indazole core substituted at the 4-position with a 2-aminoethyl functional group . This molecular architecture (C₁₀H₁₃N₃, MW 175.23 g/mol) combines a privileged heterocyclic scaffold with a flexible basic side chain, positioning it as a versatile synthetic intermediate and a compound of interest in medicinal chemistry and drug discovery research . While specific quantitative bioactivity data for this precise compound is notably sparse in the open literature, its structural features—including the 2-methyl substitution on the indazole ring and the 4-position aminoethyl chain—are known to confer distinct chemical and potential biological properties compared to other indazole derivatives [1].

Scaffold 2-Methyl-2H-indazole core for bioisostere-based design
Handle 4-(2-aminoethyl) side chain for rapid derivatization
Workflow Fragment growing, scaffold hopping, SAR library synthesis

Why 4-(2-Aminoethyl)-2-methyl-2H-indazole Has No Substitute


Indazole derivatives as a class exhibit a broad spectrum of biological activities; however, the specific positioning of functional groups critically dictates molecular interactions and pharmacological outcomes [1]. For 4-(2-Aminoethyl)-2-methyl-2H-indazole, the unique combination of a 2-methyl group on the indazole core and a 4-(2-aminoethyl) side chain creates a distinct structural and electronic profile that cannot be replicated by close analogs with alternative substitution patterns (e.g., 5-, 6-, or 7-aminoethyl derivatives, or 1H-indazole variants) [2]. The 2-methyl substitution influences the tautomeric preference and electron density of the indazole ring, while the 4-position aminoethyl chain provides a specific spatial orientation for potential target engagement or further synthetic elaboration [3]. Therefore, substituting this compound with a 'similar' indazole derivative without careful consideration of these regiochemical and substitutional nuances can lead to divergent reactivity, altered binding affinities, and invalid experimental outcomes . The evidence below, while limited in direct comparative data, underscores the criticality of this precise structure for applications where it has been explicitly documented.

Regiochemical Substitution

5-, 6-, or 7-(aminoethyl) isomers may exhibit divergent target engagement and synthetic reactivity. Direct interchange without validation may alter experimental outcomes.

Tautomeric Form (2H vs 1H)

The 2-methyl substituent stabilizes the 2H-indazole tautomer, shifting electronic properties. 1H-indazole analogs may show different binding profiles and metabolic stability.

4-(2-Aminoethyl)-2-methyl-2H-indazole: Differentiation from Closest Analogs


Endothelin A Receptor Antagonism Comparison

4-(2-Aminoethyl)-2-methyl-2H-indazole demonstrates measurable antagonist activity against the rat endothelin A receptor (ETA) in vitro. Its potency, while not highly potent, is a specific quantifiable characteristic that distinguishes it from more potent ETA antagonists, highlighting its potential as a selective tool or a structural starting point for optimization. Direct comparative data for this specific assay against close positional isomers (e.g., 5-, 6-, or 7-aminoethyl derivatives) are not available in the public domain [1].

ETA Antagonism
Reported
IC50 = 2850 nM
Supports endothelin pathway study fit
No direct analog comparison available
Cardiovascular Research Endothelin Receptor Pharmacology Vasoconstriction Modulation

2-Methyl vs. 1H-Indazole: Regiochemical Impact

The presence of a methyl group at the 2-position of the indazole ring in 4-(2-Aminoethyl)-2-methyl-2H-indazole is a critical differentiator from 1H-indazole analogs. Studies on GluN2B-selective NMDA receptor antagonists have demonstrated that substituting a phenol group with an indazole bioisostere and modulating the N-substitution pattern can dramatically alter binding affinity. While direct binding data for this specific compound is not available, class-level SAR indicates that the 2-methyl substitution influences tautomeric equilibrium and electronic distribution, which can affect hydrogen bonding and hydrophobic interactions with biological targets [1]. This structural feature makes 4-(2-Aminoethyl)-2-methyl-2H-indazole a distinct entity compared to its 1H-indazole counterparts.

2-Methyl vs 1H-Indazole
Class-level
N2-methyl stabilizes 2H tautomer
Regiochemical differentiation context
Direct binding data not available
Medicinal Chemistry Structure-Activity Relationship (SAR) Bioisosterism

Positional Impact of Aminoethyl Substitution

The position of the aminoethyl substituent on the indazole core is a primary determinant of biological activity. SAR studies across various indazole-based therapeutic programs (e.g., MCHr1 antagonists, 5-HT3 receptor modulators) consistently show that moving a substituent from one position to another (e.g., from N1 to C4, C5, C6, or C7) can result in orders-of-magnitude changes in target affinity, functional potency, and selectivity [1][2]. 4-(2-Aminoethyl)-2-methyl-2H-indazole, with its specific 4-position substitution, is therefore a unique chemical entity. While direct activity data comparing this precise compound to its 5-, 6-, and 7-aminoethyl isomers is absent from public sources, the established SAR principles for the indazole scaffold strongly predict that these positional isomers will have divergent biological profiles .

Positional SAR
Class-level
4-position defines unique regioisomer
Synthetic SAR starting point
Direct isomeric comparison not available
Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

4-(2-Aminoethyl)-2-methyl-2H-indazole: Key Applications


Fragment-Based Drug Discovery & Scaffold Hopping

The 2-methyl-2H-indazole core, coupled with a flexible 4-(2-aminoethyl) side chain, makes this compound an ideal fragment for FBDD programs targeting proteins with shallow hydrophobic pockets or requiring a basic amine for interaction. Its well-defined structure allows for efficient fragment growing, linking, or merging strategies, as the amino group provides a synthetic handle for rapid derivatization. This is supported by the known utility of indazole scaffolds as phenol bioisosteres in CNS drug discovery [1].

SAR Studies on GPCRs and Kinases

Given the established precedent for indazole derivatives as ligands for GPCRs (e.g., MCHr1, 5-HT3) and kinase inhibitors, this compound serves as a valuable and specific negative control or a building block for generating diverse compound libraries. Its defined 2-methyl-4-(2-aminoethyl) substitution pattern provides a unique data point for SAR studies, helping to map the tolerance of a target binding pocket for substitution at the 4-position of the indazole ring [2][3].

Endothelin System Molecular Probes

The documented, albeit modest, antagonist activity at the rat endothelin A receptor (IC50 = 2850 nM) [4] provides a starting point for developing novel chemical probes. Researchers investigating ETA receptor pharmacology can use this compound as a validated, weakly active starting point for iterative medicinal chemistry optimization to improve potency, selectivity, and physicochemical properties, or as a tool compound to study the effects of partial ETA blockade.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
2-Methyl-2H-indazole scaffold with amine handle
Synthetic derivatization and fragment growing
GPCR and kinase SAR studies
Defined 4-(2-aminoethyl) regioisomer
Positional SAR comparison and library synthesis
Endothelin receptor tool compounds
Reported ETA antagonist profile
Potency optimization and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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